molecular formula C20H22N4O5 B2762069 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1351614-05-5

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2762069
CAS No.: 1351614-05-5
M. Wt: 398.419
InChI Key: PYMNPLJXWFXRIU-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methyl group to a piperazine ring, which is further connected to an oxazole core through a carbonyl group. The oxazole is substituted with a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c25-18(14-2-3-14)22-20-21-15(11-27-20)19(26)24-7-5-23(6-8-24)10-13-1-4-16-17(9-13)29-12-28-16/h1,4,9,11,14H,2-3,5-8,10,12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNPLJXWFXRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure consisting of:

  • Benzo[d][1,3]dioxole moiety : Known for its biological activity and stability.
  • Piperazine ring : Frequently used in drug design for its ability to enhance solubility and bioavailability.
  • Oxazole group : Contributes to the compound's potential as an anticancer agent.
  • Cyclopropanecarboxamide : Enhances the molecular diversity and may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit their biological effects through several mechanisms:

  • Inhibition of Tumor Growth : The compound has shown significant cytotoxicity against various cancer cell lines, particularly in non-small cell lung cancer and melanoma models. For instance, related compounds have demonstrated growth inhibition percentages exceeding 90% in certain cancer types when tested in vitro against the NCI-60 cell line panel .
  • Targeting Specific Enzymes : The oxazole and piperazine components are known to interact with key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases and tyrosine kinases .
  • ADME Properties : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) suggest favorable profiles for these compounds, which is crucial for their development as therapeutic agents .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds based on available literature:

Compound NameCancer TypeInhibition PercentageConcentration (μM)Reference
Compound XVINon-small cell lung cancer96.27%10
Compound XVIColon cancer95.45%10
Compound XVIMelanoma95.18%10
Compound XVIBreast cancer96.08%10

Case Study 1: Anticancer Activity

A study explored the synthesis of various piperazine-based compounds, including derivatives of this compound). These compounds were evaluated for their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity profiles, with some derivatives achieving GI50 values below 10 μM across multiple cancer types .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound exhibits strong interactions with the FLT3 receptor tyrosine kinase, a critical target in hematological malignancies .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that compounds similar to N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide exhibit potent cytotoxic effects against various cancer cell lines. For instance, the synthesis of substituted piperazine derivatives has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that derivatives containing oxazole moieties demonstrate significant efficacy against strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Neurological Applications : Given the structural similarities with known neuroactive compounds, there is potential for this compound to exhibit psychoactive properties. Research into piperazine derivatives has shown their ability to modulate neurotransmitter systems, suggesting possible applications in treating anxiety and depression disorders .

Biochemical Applications

  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level, providing insights into the compound's potential therapeutic effects .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on related compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study focused on synthesizing piperazine derivatives revealed that one particular derivative exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various synthesized oxazole derivatives, one compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated a correlation between structural features and antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, focusing on structural variations, synthesis routes, and spectroscopic properties.

Core Heterocyclic Modifications
Compound Name / ID Core Structure Key Substituents Synthesis Yield Reference
Target Compound Oxazole Piperazine-carbonyl, benzodioxole-methyl, cyclopropanecarboxamide N/A
Compound 7d Phenyl-hexanamide Piperazine-carbonyl, benzodioxole-methyl, hexanamide chain Oil (purified via RP-HPLC)
Compound 74 Thiazole Piperazine-carbonyl (absent), pyrrolidin-1-yl, methoxyphenyl 20%
Compound 93 Thiazole 3-Methoxybenzoyl, 4-chlorophenyl, cyclopropanecarboxamide 16%
Compound 40 Thiazole Diethylamino-benzoyl, phenyl, cyclopropanecarboxamide 23%

Key Observations :

  • Oxazole vs.
  • Substituent Effects : The cyclopropanecarboxamide group in the target compound replaces longer alkyl chains (e.g., hexanamide in 7d), likely enhancing rigidity and metabolic stability .
Piperazine and Benzodioxole Variations
Compound ID Piperazine Substituent Benzodioxole Attachment Notable Spectral Data (¹H NMR)
Target Benzo[d][1,3]dioxol-5-ylmethyl Methyl-piperazine linkage N/A
7d Benzo[d][1,3]dioxol-5-ylmethyl Methyl-piperazine linkage δ 1.15–1.74 (m, cyclopropane protons)
C3 (Ev. 4) 4-Methoxyphenyl-piperazine Methoxymethyl-benzamide linkage δ 3.60 (s, OCH3), 6.02 (s, OCH2O)
29a (Ev. 12) Pyridin-3-yl-acetamide Benzo[b][1,4]oxazin-3-one δ 8.59 (d, pyridyl-H), 4.59 (s, O-CH2-CO)

Key Observations :

  • Benzodioxole Positioning : The target and 7d share a direct methyl-piperazine linkage to benzodioxole, whereas C3 (Ev. 4) uses a methoxymethyl-benzamide spacer, which may reduce steric hindrance .
  • Piperazine Substitution : The absence of electron-withdrawing groups (e.g., chlorine in 93) in the target compound could enhance piperazine’s basicity, affecting receptor interactions .

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Catalyst screening : Amide bond formation may require coupling agents like HATU or EDCI, with monitoring via TLC or HPLC .
  • Purification : Use gradient column chromatography (e.g., DCM to ethyl acetate) or recrystallization to isolate high-purity product .
  • Yield tracking : Compare yields at each step to identify bottlenecks (e.g., cyclopropane ring instability during carboxylation) .

Advanced: What strategies are recommended for resolving stereochemical ambiguities in the piperazine-oxazole linkage?

Methodological Answer:

  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Vibrational circular dichroism (VCD) : Compare experimental and computational spectra to confirm stereochemistry .
  • Stereospecific synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-piperazine precursors) to control configuration .

Basic: Which analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and carbonyl groups (δ 160–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, benzo[d][1,3]dioxole C-O-C at ~1250 cm⁻¹) .

Advanced: How can researchers identify biological targets for this compound in neurological disorders?

Methodological Answer:

  • Computational docking : Screen against receptors like 5-HT₁A or σ-1 using AutoDock Vina, focusing on piperazine and oxazole interactions .
  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635 for serotonin receptors) to quantify affinity .
  • Transcriptomic profiling : Treat neuronal cell lines and analyze differentially expressed genes via RNA-seq to infer target pathways .
  • Knockout models : Validate target relevance using CRISPR-edited cells lacking candidate receptors .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation .
  • Apoptosis markers : Use Annexin V/PI staining and caspase-3/7 activity assays .
  • Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest .
  • Controls : Include cisplatin or doxorubicin as positive controls and solvent-only treated cells as negative controls .

Advanced: How should researchers address contradictions in SAR (Structure-Activity Relationship) data for analogs?

Methodological Answer:

  • Meta-analysis : Aggregate data from analogs (e.g., substituent effects on benzo[d][1,3]dioxole) using cheminformatics tools like KNIME .
  • Free-Wilson vs. Hansch analysis : Compare group contribution models to isolate conflicting parameters (e.g., steric vs. electronic effects) .
  • Crystal structure overlays : Align protein-ligand complexes (e.g., from PDB) to identify binding pose discrepancies .
  • Biological replicates : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Basic: What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

  • Aqueous solubility : Use PBS (pH 7.4) with <1% DMSO for physiological relevance; quantify via UV-Vis spectroscopy .
  • Stability in DMSO : Store stock solutions at −20°C and confirm stability via LC-MS over 7 days .
  • LogP determination : Shake-flask method with octanol/water partitioning to assess hydrophobicity .

Advanced: How can metabolic pathways be predicted and validated for this compound?

Methodological Answer:

  • In silico prediction : Use software like MetaSite to identify likely sites of Phase I oxidation (e.g., piperazine N-methyl group) .
  • Microsomal incubation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect metabolites .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Stable isotope labeling : Synthesize deuterated analogs to track metabolic fate via mass shifts .

Basic: What safety protocols are essential for handling reactive intermediates during synthesis?

Methodological Answer:

  • Air-sensitive steps : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., NaH) .
  • Toxic byproducts : Monitor for genotoxic impurities (e.g., aryl chlorides) via GC-MS and adhere to ICH M7 guidelines .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles during solvent handling .

Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • QSPR models : Train algorithms on datasets of BBB-permeable compounds to predict logBB values .
  • Molecular dynamics (MD) : Simulate bilayer membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion .
  • P-glycoprotein efflux prediction : Use tools like StarDrop to flag derivatives susceptible to ABCB1-mediated efflux .
  • In situ perfusion : Validate top candidates via rat brain perfusion models to measure unbound fraction (Kp,uu) .

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